molecular formula C11H19IN2O4S B14517315 Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide CAS No. 62746-19-4

Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide

Katalognummer: B14517315
CAS-Nummer: 62746-19-4
Molekulargewicht: 402.25 g/mol
InChI-Schlüssel: DCSVVVHOQUCIRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfanium iodide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving suitable precursors. The nitro group is introduced via nitration reactions, and the acetylation step follows to attach the acetyl group. Finally, the sulfanium iodide moiety is introduced through a reaction with dimethyl sulfide and iodine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanium iodide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfanium compounds.

Wissenschaftliche Forschungsanwendungen

Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. The sulfanium iodide moiety can facilitate the formation of reactive intermediates, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.

    Nitro Compounds: Compounds containing nitro groups, such as nitrobenzene or nitropyridine.

    Sulfanium Compounds: Compounds containing sulfanium groups, such as sulfanium chloride or sulfanium bromide.

Uniqueness

Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62746-19-4

Molekularformel

C11H19IN2O4S

Molekulargewicht

402.25 g/mol

IUPAC-Name

dimethyl-[2-(2-nitro-2-piperidin-2-ylideneacetyl)oxyethyl]sulfanium;iodide

InChI

InChI=1S/C11H18N2O4S.HI/c1-18(2)8-7-17-11(14)10(13(15)16)9-5-3-4-6-12-9;/h3-8H2,1-2H3;1H

InChI-Schlüssel

DCSVVVHOQUCIRM-UHFFFAOYSA-N

Kanonische SMILES

C[S+](C)CCOC(=O)C(=C1CCCCN1)[N+](=O)[O-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.